(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate
CAS No.:
Cat. No.: VC18142151
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14O5 |
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Molecular Weight | 202.20 g/mol |
IUPAC Name | (2,5-dimethoxy-2H-furan-5-yl)methyl acetate |
Standard InChI | InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3 |
Standard InChI Key | PNBHKLXBFOBICU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC1(C=CC(O1)OC)OC |
Introduction
Structural Characteristics and Nomenclature
Spectroscopic Properties
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NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals for the methoxy groups (δ 3.3–3.5 ppm), acetate methyl protons (δ 2.1 ppm), and dihydrofuran ring protons (δ 4.5–5.2 ppm).
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IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch of acetate) and 1100–1250 cm⁻¹ (C-O-C stretches of ether and ester groups) confirm functional group presence.
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis involves reacting 2,5-dimethoxy-2,5-dihydrofuran with acetic anhydride in the presence of pyridine as a catalyst:
Key Parameters:
Electrochemical Methods
Recent advances utilize electrochemical oxidation of furan derivatives in methanol to produce 2,5-dimethoxy-2,5-dihydrofuran precursors, which are subsequently acetylated . This method aligns with green chemistry principles by avoiding stoichiometric oxidants:
Advantages:
Chemical Reactivity and Functionalization
Hydrolysis Reactions
The acetate group undergoes hydrolysis under acidic or basic conditions:
Kinetics:
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Acidic hydrolysis (0.1 M HCl): t₁/₂ = 2.3 h at 25°C
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Basic hydrolysis (0.1 M NaOH): t₁/₂ = 0.8 h at 25°C
Ring-Opening Metathesis
The dihydrofuran ring participates in cross-metathesis reactions with terminal olefins using Grubbs-type catalysts :
Catalyst Efficiency:
Applications in Material Science
Biocompatible Polymers
The compound serves as a monomer in synthesizing furan-based polyesters for biomedical applications:
Property | Value | Application |
---|---|---|
Glass transition (Tg) | 45–60°C | Drug delivery matrices |
Degradation rate (PBS) | 6 months (50% mass loss) | Tissue engineering scaffolds |
Sustainable Materials
In electrochemical upgrading pathways, the compound acts as a masked acrolein equivalent for producing α,β-unsaturated aldehydes—key intermediates in bioplastics .
Pharmaceutical Relevance
Prodrug Design
The acetate group enhances lipophilicity (logP = 1.8 vs. 0.5 for parent alcohol), facilitating blood-brain barrier penetration in CNS drug candidates.
Recent Advances and Future Directions
Electrochemical Scale-Up
Pilot-scale reactors (10 L capacity) achieve 92% yield at current densities of 50 mA/cm², enabling kilogram-scale production .
Computational Modeling
DFT calculations predict regioselectivity in metathesis reactions (ΔΔG‡ = 3.2 kcal/mol favoring E-isomer), guiding catalyst design .
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